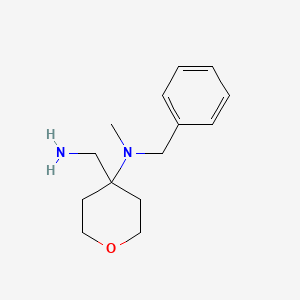

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine is an organic compound with a complex structure that includes an oxane ring, an aminomethyl group, and benzyl and methyl substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine typically involves multi-step organic reactions. One common method includes the reaction of oxane derivatives with benzylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or chromatography to isolate the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

Building Block in Organic Synthesis

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Formation of Complex Molecules : The compound can be used in multi-step syntheses to create more complex organic structures.

- Reagent in Chemical Reactions : It acts as a reagent in reactions such as nucleophilic substitutions and coupling reactions.

Biology

Biological Activity Investigation

Research has indicated that this compound may have biological significance:

- Potential Therapeutic Properties : Studies are exploring its role as a precursor for biologically active compounds, particularly in drug development.

- Enzyme Inhibition Studies : It has been investigated for its potential as an inhibitor of specific enzymes, which could lead to therapeutic applications in diseases like cancer or metabolic disorders.

Medicine

Drug Development

The compound is being explored for its potential therapeutic applications:

- Cancer Therapy : Certain derivatives of related compounds have shown promise as toll-like receptor (TLR) agonists, which can stimulate immune responses against tumors .

- Antimycobacterial Activity : Related compounds have demonstrated activity against Mycobacterium tuberculosis, indicating a potential role in tuberculosis treatment .

Industrial Applications

This compound is also utilized in industrial settings:

- Production of Specialty Chemicals : Its unique structure allows it to be used in the synthesis of specialty chemicals that are important for various industrial applications.

- Material Science : The compound may be involved in the development of new materials with specific properties.

Table 1: Summary of Applications

| Application Area | Specific Use Cases |

|---|---|

| Chemistry | Building block for organic synthesis |

| Reagent in chemical reactions | |

| Biology | Investigation of biological activity |

| Potential enzyme inhibitors | |

| Medicine | Drug development for cancer therapy |

| Antimycobacterial activity against Mycobacterium tuberculosis | |

| Industry | Production of specialty chemicals |

| Development of new materials |

Case Studies

-

Antimycobacterial Evaluation :

A study synthesized related compounds and evaluated their efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimal inhibitory concentrations comparable to established drugs like isoniazid . -

Cancer Therapeutics :

Research into TLR agonists derived from similar structures revealed their potential to enhance immune responses against tumors, suggesting a pathway for developing novel cancer therapies . -

Enzyme Inhibition Studies :

Investigations into the enzyme inhibitory potential of sulfonamide derivatives demonstrated their effectiveness against acetylcholinesterase and α-glucosidase, highlighting the relevance of structural modifications based on compounds like this compound .

Mecanismo De Acción

The mechanism of action of 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

4-(aminomethyl)benzoic acid: Shares the aminomethyl group but differs in the presence of a carboxylic acid group.

N-benzyl-N-methylamine: Similar in having benzyl and methyl groups but lacks the oxane ring.

4-(aminomethyl)piperidine: Contains an aminomethyl group and a piperidine ring instead of an oxane ring.

Uniqueness

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Actividad Biológica

4-(Aminomethyl)-N-benzyl-N-methyloxan-4-amine, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes an oxane ring, an amine group, and a benzyl moiety, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of compounds featuring the 4-(aminomethyl)benzamide fragment as effective anticancer agents. For instance, a series of synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines. Notably, two analogues showed over 90% inhibition against the EGFR kinase at low concentrations (10 nM) .

Table 1: Cytotoxicity of Compounds Against Cancer Cell Lines

| Compound | Cell Line Type | IC50 (nM) | Mechanism |

|---|---|---|---|

| Analogue 11 | Hematological | 10 | EGFR Inhibition |

| Analogue 13 | Solid Tumor | 10 | EGFR Inhibition |

| Reference Drug | Various | Varies | Standard Chemotherapy |

The mechanism by which this compound exerts its effects involves inhibition of receptor tyrosine kinases (RTKs). The compound acts as a competitive inhibitor, binding to the ATP pocket of these kinases and preventing their activation. This is particularly relevant in cancer therapy, where overactive RTKs are often implicated in tumor growth and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, similar compounds have shown promise against Mycobacterium tuberculosis. Studies indicate that derivatives with a pyrazine nucleus exhibit significant inhibitory activity against this pathogen, suggesting that this compound may also possess antimicrobial properties .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Similar Compound A | Inhibitory | 2 |

| Similar Compound B | Inhibitory | 5 |

Case Studies

- Anticonvulsant Activity : A study evaluated the anticonvulsant properties of related compounds, demonstrating that modifications at the benzylamide site significantly influenced activity. Compounds with electron-withdrawing groups showed enhanced efficacy in seizure models .

- Pharmacokinetics and Toxicology : Research into the pharmacokinetic profiles revealed that derivatives of this compound have favorable absorption and distribution characteristics, making them suitable candidates for further development .

Propiedades

IUPAC Name |

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-16(11-13-5-3-2-4-6-13)14(12-15)7-9-17-10-8-14/h2-6H,7-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZQHEZJEJDJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2(CCOCC2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.